molecular formula C22H22O5 B5805221 tert-butyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate CAS No. 6145-63-7

tert-butyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B5805221
CAS No.: 6145-63-7
M. Wt: 366.4 g/mol
InChI Key: ADNMSBVLIZNPGU-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

The synthesis of tert-butyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Tert-butyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

The biological activity of tert-butyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is primarily attributed to its coumarin core. Coumarins are known to interact with various molecular targets, including enzymes and receptors. For example, they can inhibit the activity of enzymes like cytochrome P450, which is involved in drug metabolism, and can modulate the activity of receptors such as the estrogen receptor . The exact mechanism of action may vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Tert-butyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate can be compared with other coumarin derivatives such as:

These compounds share the coumarin core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-14-18(25-13-20(24)27-22(2,3)4)11-10-16-17(12-19(23)26-21(14)16)15-8-6-5-7-9-15/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNMSBVLIZNPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359725
Record name tert-Butyl [(8-methyl-2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6145-63-7
Record name tert-Butyl [(8-methyl-2-oxo-4-phenyl-2H-1-benzopyran-7-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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